4-Iodo-5-methylpyrimidin-2-amine

Description

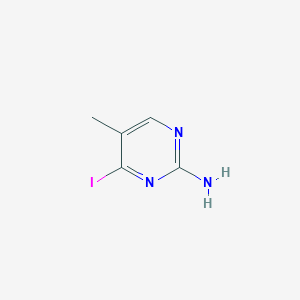

La 4-Iodo-5-méthylpyrimidin-2-amine est un composé organique hétérocyclique appartenant à la famille des pyrimidines. Les pyrimidines sont des composés hétérocycliques aromatiques contenant des atomes d'azote aux positions 1 et 3 du cycle à six chaînons. Ce composé est caractérisé par la présence d'un atome d'iode en position 4, d'un groupe méthyle en position 5 et d'un groupe amino en position 2 du cycle pyrimidine.

Propriétés

Numéro CAS |

1260741-48-7 |

|---|---|

Formule moléculaire |

C5H6IN3 |

Poids moléculaire |

235.03 g/mol |

Nom IUPAC |

4-iodo-5-methylpyrimidin-2-amine |

InChI |

InChI=1S/C5H6IN3/c1-3-2-8-5(7)9-4(3)6/h2H,1H3,(H2,7,8,9) |

Clé InChI |

GHMZUNDAOGXMOE-UHFFFAOYSA-N |

SMILES canonique |

CC1=CN=C(N=C1I)N |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la 4-Iodo-5-méthylpyrimidin-2-amine implique généralement l'iodation de la 5-méthylpyrimidin-2-amine. Une méthode courante consiste à utiliser de l'iode et un agent oxydant tel que le peroxyde d'hydrogène ou l'hypochlorite de sodium en milieu acide. La réaction se déroule comme suit :

Matière de départ : 5-Méthylpyrimidin-2-amine

Réactifs : Iode (I2), Peroxyde d'hydrogène (H2O2) ou Hypochlorite de sodium (NaOCl)

Conditions : Milieu acide (par exemple, acide acétique)

La réaction produit la 4-Iodo-5-méthylpyrimidin-2-amine comme produit principal.

Méthodes de production industrielle

Les méthodes de production industrielle de la 4-Iodo-5-méthylpyrimidin-2-amine peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle. L'optimisation du processus vise à maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental. Les réacteurs à écoulement continu et les plateformes de synthèse automatisées sont souvent utilisés pour atteindre ces objectifs.

Analyse Des Réactions Chimiques

Types de réactions

La 4-Iodo-5-méthylpyrimidin-2-amine peut subir diverses réactions chimiques, notamment :

Réactions de substitution : L'atome d'iode peut être remplacé par d'autres substituants par des réactions de substitution nucléophile.

Oxydation et réduction : Le composé peut être oxydé ou réduit dans des conditions appropriées.

Réactions de cyclisation : Il peut participer à des réactions de cyclisation pour former des structures hétérocycliques plus complexes.

Réactifs et conditions communs

Substitution nucléophile : Des réactifs tels que l'azoture de sodium (NaN3) ou le cyanure de potassium (KCN) peuvent être utilisés pour remplacer l'atome d'iode.

Oxydation : Des agents oxydants tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) peuvent être utilisés.

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium aluminium (LiAlH4) sont couramment utilisés.

Principaux produits formés

Produits de substitution : Selon le nucléophile, des produits tels que la 4-azido-5-méthylpyrimidin-2-amine ou la 4-cyano-5-méthylpyrimidin-2-amine peuvent être formés.

Produits d'oxydation : L'oxydation peut conduire à la formation de N-oxydes de pyrimidine.

Produits de réduction : La réduction peut produire diverses formes réduites du cycle pyrimidine.

Applications De Recherche Scientifique

5. Mécanisme d'action

Le mécanisme d'action de la 4-Iodo-5-méthylpyrimidin-2-amine dépend de son application spécifique. Dans les systèmes biologiques, elle peut interagir avec diverses cibles moléculaires, y compris les enzymes et les récepteurs. L'atome d'iode peut améliorer la capacité du composé à former des liaisons halogènes, ce qui peut influencer son affinité de liaison et sa spécificité. Les groupes méthyle et amino peuvent également participer à des liaisons hydrogène et à d'autres interactions, contribuant à l'activité globale du composé.

Mécanisme D'action

The mechanism of action of 4-Iodo-5-methylpyrimidin-2-amine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The iodine atom can enhance the compound’s ability to form halogen bonds, which can influence its binding affinity and specificity. The methyl and amino groups can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparaison Avec Des Composés Similaires

Composés similaires

4-Iodo-2-aminopyrimidine : Structure similaire, mais sans le groupe méthyle en position 5.

5-Méthyl-2-aminopyrimidine : Structure similaire, mais sans l'atome d'iode en position 4.

4-Chloro-5-méthylpyrimidin-2-amine : Structure similaire, mais avec un atome de chlore au lieu de l'iode.

Unicité

La 4-Iodo-5-méthylpyrimidin-2-amine est unique en raison de la présence à la fois de l'atome d'iode et du groupe méthyle, qui peuvent influencer considérablement sa réactivité chimique et son activité biologique. L'atome d'iode peut améliorer la capacité du composé à participer à des liaisons halogènes, tandis que le groupe méthyle peut affecter sa lipophilie et ses interactions moléculaires globales.

Activité Biologique

4-Iodo-5-methylpyrimidin-2-amine is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a comprehensive overview of its biological activity, including relevant research findings, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 235.03 g/mol. The compound features a pyrimidine ring with two nitrogen atoms at positions 1 and 3, an iodine atom at position 4, and a methyl group at position 5. These structural characteristics significantly influence its chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Its mechanism is thought to involve interference with microbial metabolic pathways, although specific targets remain to be fully elucidated. Preliminary studies suggest effectiveness against various bacterial strains, making it a candidate for further investigation in antibiotic development.

Anticancer Potential

The compound has also been explored for its anticancer properties. Studies indicate that it may inhibit the proliferation of certain cancer cell lines through mechanisms that involve apoptosis induction and cell cycle arrest. The presence of the iodine atom is believed to enhance its binding affinity to biological targets, potentially increasing its efficacy as an anticancer agent.

The biological activity of this compound is influenced by several factors:

- Halogen Bonding : The iodine atom enhances the compound's ability to form halogen bonds, which can influence its binding affinity to various molecular targets.

- Hydrogen Bonding : The methyl and amino groups can participate in hydrogen bonding, contributing to the compound's overall activity.

- Enzyme Interaction : It may interact with specific enzymes or receptors involved in metabolic pathways, although detailed studies are needed to clarify these interactions.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Iodo-2-aminopyrimidine | Lacks methyl group at the 5th position | Different reactivity due to absence of methyl group |

| 5-Methyl-2-aminopyrimidine | Lacks iodine atom at the 4th position | Different electronic properties due to halogen placement |

| 4-Chloro-5-methylpyrimidin-2-amine | Contains chlorine instead of iodine | Different reactivity patterns due to halogen substitution |

The combination of both iodine and methyl substituents in this compound provides distinct reactivity patterns compared to its analogs, making it particularly valuable for targeted synthesis in medicinal chemistry.

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound:

- Antimicrobial Activity Study : A study demonstrated that derivatives of pyrimidine compounds, including this compound, exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. The study emphasized the need for further optimization to enhance efficacy.

- Anticancer Research : In vitro assays indicated that the compound could inhibit the growth of specific cancer cell lines. Further research is required to explore its potential as part of combination therapies in cancer treatment.

- Enzyme Inhibition Studies : Investigations into enzyme interactions suggested that this compound could serve as a lead for developing inhibitors targeting specific pathways involved in diseases such as cancer and inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.